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Introduction

NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable,
highly potent, and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5]
A key distinguishing feature of NMS-293 is its "non-trapping” mechanism of action, which
avoids the formation of PARP1-DNA complexes, a known contributor to the toxicity of earlier-
generation PARP inhibitors.[4][6] This characteristic, combined with its high selectivity for
PARP1 over PARP2 and its ability to penetrate the blood-brain barrier, makes NMS-293 a
promising candidate for the treatment of various solid tumors, including those with homologous
recombination deficiencies (HRD) and brain malignancies like glioblastoma.[1][3][5][6][7]

These application notes provide a summary of the preclinical and clinical pharmacokinetic and
pharmacodynamic properties of NMS-293, along with detailed protocols for key experimental
assays to facilitate further research and drug development.

Pharmacodynamics

NMS-293 exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1, an enzyme
crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous
recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of
PARP1-mediated DNA repair leads to the accumulation of double-strand breaks during DNA
replication, ultimately resulting in synthetic lethality and apoptotic cell death.[8]
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Parameter Value

Species/Cell Line

Reference

PARP1 Inhibition i .
Single-digit nM range

In vitro enzymatic

[9]

(IC50) assay
PARP1 Binding )
o 2nM In vitro [6]
Affinity (Kd)
PARP1/PARP2 ]
o >200-fold In vitro [819]
Selectivity
>95% for >24h (50 MDA-MB-436

PAR Inhibition in vivo
mg/kg, oral)

xenograft (mouse)

[6]

Brain-to-Plasma Ratio 4-10

Rodents (rats and

mice)

[6]

Pharmacokinetics

NMS-293 exhibits a favorable pharmacokinetic profile, characterized by good oral

bioavailability and significant penetration of the central nervous system.[8][10][11]

Yuantitative Pl Kineti

Parameter Value Species Route Reference
) o Rodents and
Bioavailability Nearly complete Oral [8][10][11]
non-rodents
Rodents and
Clearance Low - [8][10][11]
non-rodents
Half-life (t1/2) ~5-13 hours Human Oral [12]
Maximum
100 mg BID (28-
Tolerated Dose Human Oral [12]
day cycle)
(MTD)

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5280578/
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5280578/
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://patents.google.com/patent/US20240197730A1/en
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://patents.google.com/patent/US20240197730A1/en
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://patents.google.com/patent/US20240197730A1/en
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/mct/article/22/12_Supplement/LB_A12/730469/Abstract-LB-A12-Initial-results-from-2-Phase-I
https://aacrjournals.org/mct/article/22/12_Supplement/LB_A12/730469/Abstract-LB-A12-Initial-results-from-2-Phase-I
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)
of NMS-293 against PARP1.

Materials:

Recombinant human PARP1 enzyme

o Histone H1 (PARP1 substrate)

» Biotinylated NAD+

o Activated DNA (e.g., calf thymus DNA treated with DNase 1)

e Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 4 mM MgCI2, 250 uM DTT)

o Streptavidin-coated microplates

o Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

e Reporter enzyme substrate (e.g., TMB)

e Stop solution (e.g., 2 M H2S04)

e NMS-293 stock solution (in DMSO)

o Plate reader

Procedure:

Prepare serial dilutions of NMS-293 in assay buffer.

Coat streptavidin-coated microplates with histone H1.

Add the PARP1 enzyme, activated DNA, and the NMS-293 dilutions to the wells.

Initiate the reaction by adding biotinylated NAD+.

Incubate the plate at room temperature for 1 hour.
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e Wash the plate to remove unbound reagents.

¢ Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour.
e Wash the plate and add the TMB substrate.

» Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

o Calculate the percent inhibition for each NMS-293 concentration and determine the IC50
value using a suitable software.

Protocol 2: In Vivo Antitumor Efficacy in a BRCA1-
Mutant Xenograft Model

This protocol outlines a study to evaluate the in vivo efficacy of NMS-293 in a human breast
cancer xenograft model with a BRCA1 mutation (MDA-MB-436).
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In Vivo Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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